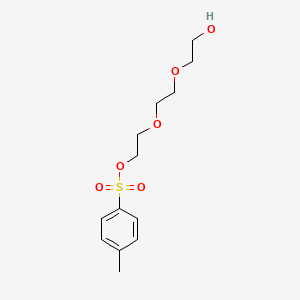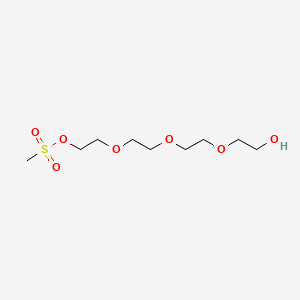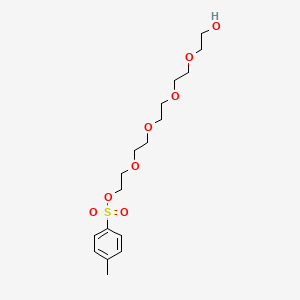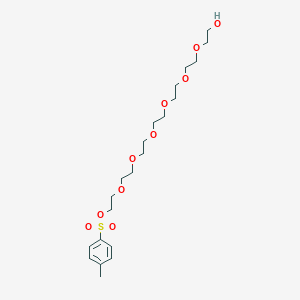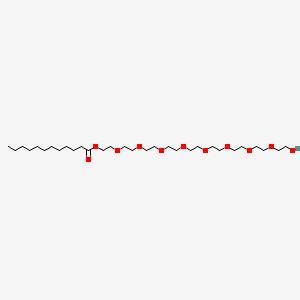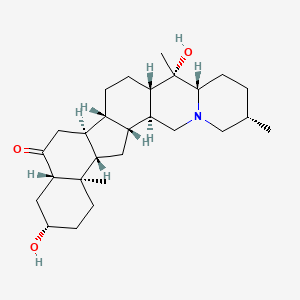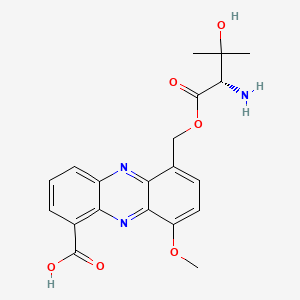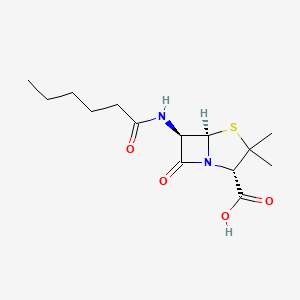
Penicillin DF
概要
説明
Penicillin DF is a member of the penicillin family of antibiotics, which are widely used to treat bacterial infections. It is a beta-lactam antibiotic that works by inhibiting the synthesis of bacterial cell walls. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and veterinary applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amylpenicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate acylating agent. The reaction typically takes place in an aqueous medium at a controlled pH. The process involves the following steps:
Preparation of 6-APA: This is obtained from the fermentation of Penicillium chrysogenum.
Acylation: 6-APA is acylated with an amyl group using an acyl chloride or anhydride in the presence of a base such as triethylamine.
Purification: The resulting amylpenicillin is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of amylpenicillin follows a similar synthetic route but on a larger scale. The process involves:
Fermentation: Large-scale fermentation to produce 6-APA.
Chemical Synthesis: Acylation of 6-APA with the amyl group.
Purification and Formulation: The final product is purified and formulated into various dosage forms such as tablets, capsules, or injectables.
化学反応の分析
Types of Reactions
Penicillin DF undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Substitution: The amyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamase enzymes or acidic/alkaline conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.
Various Derivatives: Depending on the substitution reactions, various derivatives of amylpenicillin can be formed.
科学的研究の応用
Penicillin DF has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactions.
Biology: Employed in studies on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Applied in the development of new formulations and delivery systems for antibiotics.
作用機序
Penicillin DF exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death.
類似化合物との比較
Penicillin DF is similar to other penicillin antibiotics such as:
Penicillin G: Effective against Gram-positive bacteria but less stable in acidic conditions.
Penicillin V: More stable in acidic conditions and can be taken orally.
Ampicillin: Broader spectrum of activity, including some Gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Uniqueness
This compound is unique due to its specific amyl group, which provides distinct pharmacokinetic properties and a unique spectrum of activity compared to other penicillins.
特性
IUPAC Name |
(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAZKHULUUVWCY-JFGNBEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196339 | |
| Record name | Penicillin DF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4493-18-9 | |
| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxohexyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin DF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin DF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMYLPENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2891Q2PTF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








